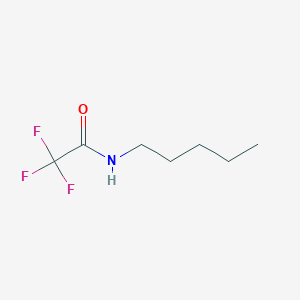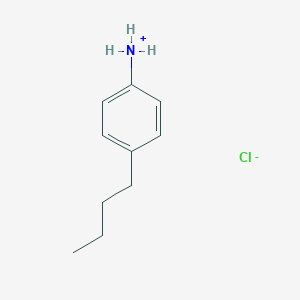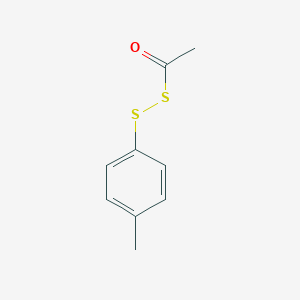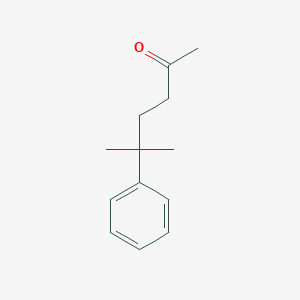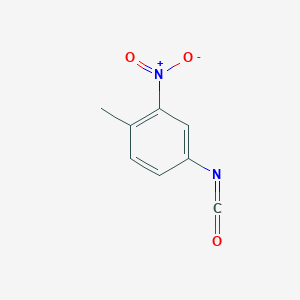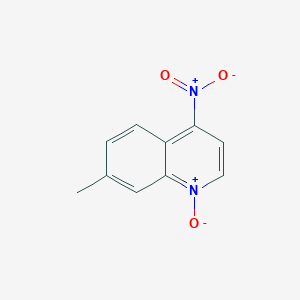
7-Methyl-4-nitroquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-nitroquinoline 1-oxide (also known as 4-NQO) is a potent mutagen and carcinogen that has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is a yellow crystalline compound with the molecular formula C10H7N3O2 and a molecular weight of 209.18 g/mol.
Mécanisme D'action
4-NQO is a potent mutagen that induces DNA damage by forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 4-NQO has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
4-NQO has been shown to induce a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-NQO in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on cellular processes and the development of cancer. However, one of the main limitations of using 4-NQO is its toxicity. It can be harmful to both humans and animals, and precautions must be taken when handling and disposing of the compound.
Orientations Futures
There are several potential future directions for the use of 4-NQO in scientific research. One area of interest is the development of new drugs that can target the DNA damage response pathway. Another area of interest is the use of 4-NQO in combination with other compounds to study synergistic effects on DNA damage and cancer development. Additionally, the use of 4-NQO in animal models of cancer could provide valuable insights into the mechanisms of carcinogenesis and potential treatments.
Méthodes De Synthèse
4-NQO can be synthesized through the nitration of 7-methylquinoline using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized using potassium permanganate to yield 4-NQO.
Applications De Recherche Scientifique
4-NQO has been widely used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is particularly useful in studying the effects of DNA damage on cellular processes and the development of cancer. Its ability to induce DNA damage has also been used to study the repair mechanisms of DNA and the role of specific genes in the process.
Propriétés
Numéro CAS |
14753-13-0 |
|---|---|
Nom du produit |
7-Methyl-4-nitroquinoline 1-oxide |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
7-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |
Clé InChI |
MEQZPIUNLKFFEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
SMILES canonique |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Autres numéros CAS |
14753-13-0 |
Synonymes |
7-Methyl-4-nitroquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



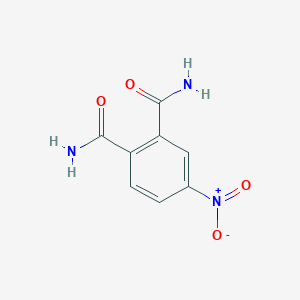
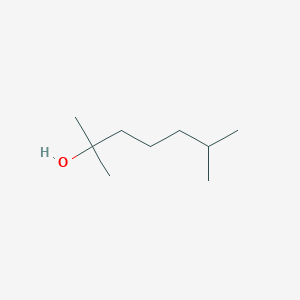
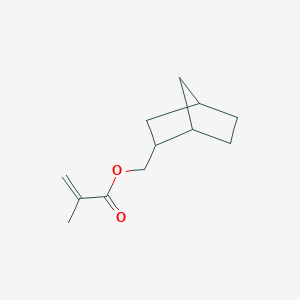
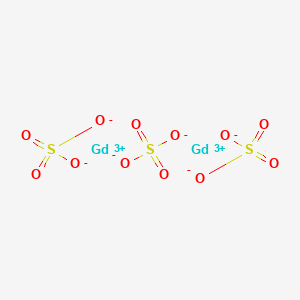
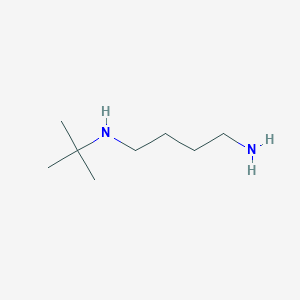
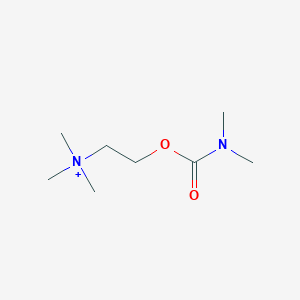
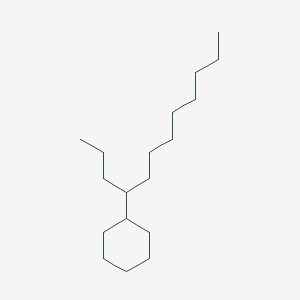
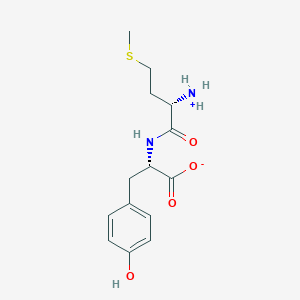
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
